L-NIL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-NIL can be synthesized through a multi-step process involving the reaction of L-lysine with ethyl chloroformate to form an intermediate, which is then reacted with ethylamine to produce the final product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the reactions being carried out at room temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-NIL primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include ethyl chloroformate, ethylamine, and various solvents like DMSO and water. The reactions are typically carried out at room temperature, although some steps may require heating .
Major Products
The major product formed from the synthesis of this compound is N6-(1-iminoethyl)-L-lysine itself. Other products may include intermediates and by-products that are removed during the purification process .
Scientific Research Applications
L-NIL has a wide range of applications in scientific research:
Mechanism of Action
L-NIL exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). This enzyme is responsible for the production of nitric oxide in response to inflammatory stimuli. By inhibiting iNOS, this compound reduces the levels of nitric oxide, thereby modulating various physiological and pathological processes. The molecular targets of this compound include the active site of iNOS, where it binds and prevents the conversion of L-arginine to nitric oxide .
Comparison with Similar Compounds
Similar Compounds
N6-(1-iminoethyl)-L-ornithine (L-NIO): Similar in structure to L-NIL but lacks selectivity for iNOS.
N6-(1-iminoethyl)-L-arginine (L-NMA): Another iNOS inhibitor but with lower potency compared to this compound.
N6-(1-iminoethyl)-L-homoarginine (L-NHA): Similar to this compound but with different selectivity and potency profiles.
Uniqueness
This compound is unique due to its high selectivity for inducible nitric oxide synthase over other isoforms of nitric oxide synthase, such as neuronal and endothelial nitric oxide synthase. This selectivity makes it a valuable tool in research focused on the specific inhibition of iNOS .
Properties
Molecular Formula |
C8H17N3O2 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid |
InChI |
InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1 |
InChI Key |
ONYFNWIHJBLQKE-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=NCCCC[C@@H](C(=O)O)N)N |
Canonical SMILES |
CC(=NCCCCC(C(=O)O)N)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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